N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide
Description
N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl core, a methoxybenzyl group, and a methyl group attached to the nitrogen atom of the carboxamide
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C22H21NO2/c1-23(16-17-8-14-21(25-2)15-9-17)22(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
InChI Key |
LTQIAPGXFPQNIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the reaction of the intermediate product with methylamine to form the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The pathways involved can include modulation of signaling cascades and alteration of cellular processes .
Comparison with Similar Compounds
N-(4-methoxybenzyl)-N-methylamine: Similar structure but lacks the biphenyl core.
N-(4-methoxybenzyl)thiosemicarbazone: Contains a thiosemicarbazone group instead of a carboxamide group.
Uniqueness: N-(4-methoxybenzyl)-N-methylbiphenyl-4-carboxamide is unique due to the presence of the biphenyl core, which imparts specific chemical and physical properties. This makes it distinct from other compounds with similar functional groups but different core structures.
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